molecular formula C20H18N2O5 B14941414 4-Amino-3-(morpholin-4-yl)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

4-Amino-3-(morpholin-4-yl)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

Katalognummer: B14941414
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: QPYFUFCADKQNPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is a complex organic compound with a unique structure that includes an anthracene core, morpholine, and amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with amino and morpholine groups through a series of reactions, including nitration, reduction, and substitution reactions. The final step involves the esterification of the anthracene derivative with acetic acid to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and morpholine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of 4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-AMINO-3-MORPHOLINO-9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL ACETATE is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different scientific fields.

Eigenschaften

Molekularformel

C20H18N2O5

Molekulargewicht

366.4 g/mol

IUPAC-Name

(4-amino-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C20H18N2O5/c1-11(23)27-15-10-14(22-6-8-26-9-7-22)18(21)17-16(15)19(24)12-4-2-3-5-13(12)20(17)25/h2-5,10H,6-9,21H2,1H3

InChI-Schlüssel

QPYFUFCADKQNPS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)N)C(=O)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.